molecular formula C7H4ClNS2 B1225071 5-Chloro-2-mercaptobenzothiazole CAS No. 5331-91-9

5-Chloro-2-mercaptobenzothiazole

Cat. No. B1225071
CAS RN: 5331-91-9
M. Wt: 201.7 g/mol
InChI Key: NKYDKCVZNMNZCM-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptobenzothiazole (CMBZT) is a chemical compound with the molecular formula C7H4ClNS2 and a molecular weight of 201.70 . It is also known as 5-Chloro-2-benzothiazolethiol . It has been employed in the analysis of peptidoglycan muropeptides and lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry .


Synthesis Analysis

CMBZT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBZT and tri (p -tolyl)phosphine . It also reacts with iodine in a molar ratio of 1:1 to form a charge-transfer complex (CMBZT)I 2 .


Molecular Structure Analysis

The molecular structure of CMBZT consists of a benzene ring fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .


Chemical Reactions Analysis

CMBZT reacts with iodine in a molar ratio of 1:1 to form a charge-transfer complex (CMBZT)I 2 . It has also been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBZT and tri (p -tolyl)phosphine .


Physical And Chemical Properties Analysis

CMBZT is a solid substance that appears light yellow to yellow-green . It has a melting point range of 198-200 °C . The compound is considered to have a density of 1.4472 (rough estimate) and a refractive index of 1.6000 (estimate) .

Scientific Research Applications

Mass Spectrometry Imaging (MSI)

CMBT has been utilized as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging . This application is particularly valuable in the analysis of biological samples, such as mouse kidney tissues .

Experimental Procedure: The CMBT matrix is applied to kidney samples using a sublimation apparatus connected to a vacuum pump, achieving a pressure of 0.05 Torr. Different temperatures and sublimation times are tested to optimize the matrix application .

Results: A matrix thickness of 0.15 mg/cm² yielded high-quality images. The sublimated matrix showed minimal loss after approximately 20 hours under a vacuum of 7 Torr, indicating its stability .

Phospholipid Analysis

In the field of lipidomics, CMBT is used to analyze specific phospholipids like phosphatidylcholine and phosphatidylglycerol in positive ion mode, and phosphatidylinositol in negative ion mode. This is crucial for understanding the lipid composition in various biological processes .

Spatial Resolution Studies

CMBT enables the exploration of various spatial resolutions in MSI, such as 50, 20, and 10 μm. This is essential for detailed visualization and localization of molecules within tissue samples .

Sequential Staining Compatibility

After MALDI analysis, CMBT-treated samples can undergo hematoxylin and eosin (H&E) staining . This sequential process allows for the correlation of molecular data with traditional histological techniques .

Charge-Transfer Complex Formation

CMBT reacts with iodine in a molar ratio of 1:1 to form a charge-transfer complex, (CMBT)I₂. This reaction is significant in the study of molecular interactions and charge-transfer mechanisms .

Lipopolysaccharide Analysis

CMBT has been employed in the analysis of lipopolysaccharide by negative-ion MALDI-time of flight mass spectrometry. This application is important for the identification and characterization of bacterial components .

Synthesis of Silver (I) Chloride Complexes

In coordination chemistry, CMBT is used in the synthesis of new mixed ligand silver (I) chloride complexes. These complexes have potential applications in catalysis and materials science .

Stability Under Vacuum

The stability of sublimed CMBT under a vacuum environment has been evaluated, which is crucial for its use in high-vacuum techniques like MSI .

Mechanism of Action

Safety and Hazards

CMBZT is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for CMBZT are not mentioned in the search results, it has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBZT and tri (p -tolyl)phosphine , indicating potential future applications in the field of complex synthesis.

properties

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022224
Record name 5-Chloro-1,3-benzothiazole-2(3H)-thione
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Molecular Weight

201.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-mercaptobenzothiazole

CAS RN

5331-91-9
Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-2-mercaptobenzothiazole
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Record name 5-Chloro-1,3-benzothiazole-2(3H)-thione
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Record name 5-chloro-2-mercaptobenzothiazole
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Record name 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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